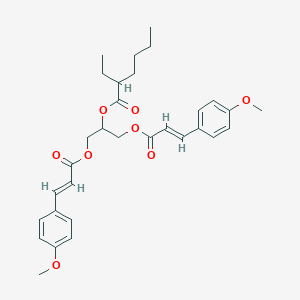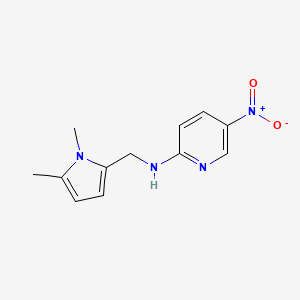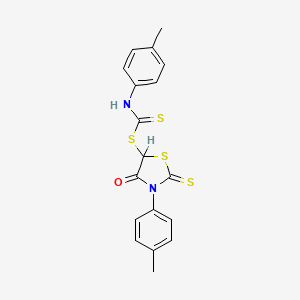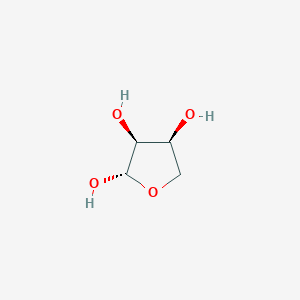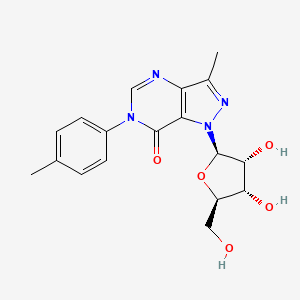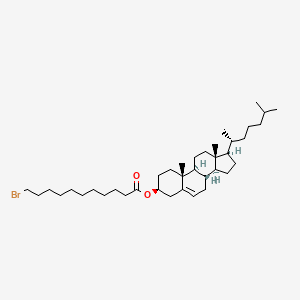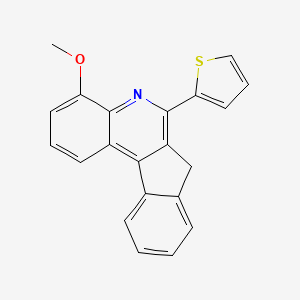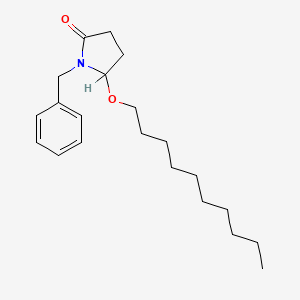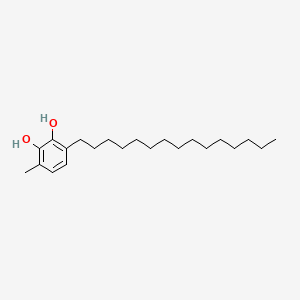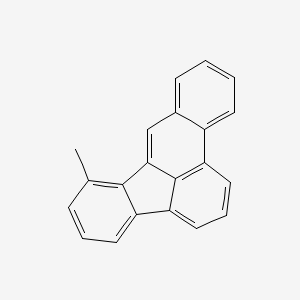
7-Methylbenzo(b)fluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenzo(b)fluoranthene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is a derivative of benzo(b)fluoranthene, characterized by the presence of a methyl group at the 7th position of the molecular structure. The molecular formula of this compound is C21H14, and it has a molecular weight of 266.34 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo(b)fluoranthene can be achieved through several methods. One common approach involves the intramolecular arylation of 9-(2-bromobenzyl)fluorene in the presence of potassium carbonate and a palladium catalyst in dimethylacetamide (DMA) at 80°C . Another method involves the reaction of 9-(2-aminophenyl)phenanthrene with tert-butyl nitrite in acetonitrile, which also produces this compound along with minor amounts of 9-phenylphenanthrene .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-Methylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as bromination and nitration, can introduce halogen or nitro groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated and nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It primarily targets DNA, causing mutations through the formation of DNA adducts. The compound undergoes metabolic activation to form reactive intermediates that can bind to DNA, leading to mutagenic and carcinogenic effects . The pathways involved include the cytochrome P450 enzyme system, which plays a crucial role in its metabolic activation .
Comparison with Similar Compounds
Similar Compounds
Benzo(b)fluoranthene: The parent compound without the methyl group.
Benzo(a)pyrene: Another PAH with similar structure and properties.
Benzo(k)fluoranthene: A structural isomer with different substitution pattern.
Uniqueness
7-Methylbenzo(b)fluoranthene is unique due to the presence of the methyl group at the 7th position, which influences its chemical reactivity and biological activity. This structural modification can alter its interaction with biological targets and its overall physicochemical properties, making it distinct from other similar PAHs .
Properties
CAS No. |
95741-52-9 |
|---|---|
Molecular Formula |
C21H14 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
17-methylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C21H14/c1-13-6-4-9-17-18-11-5-10-16-15-8-3-2-7-14(15)12-19(20(13)17)21(16)18/h2-12H,1H3 |
InChI Key |
VKNFQQJYRZDPGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=CC=CC4=C3C2=CC5=CC=CC=C45 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



